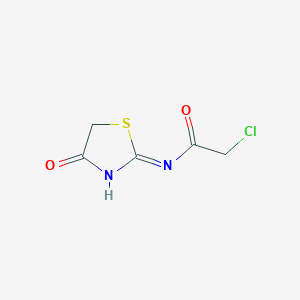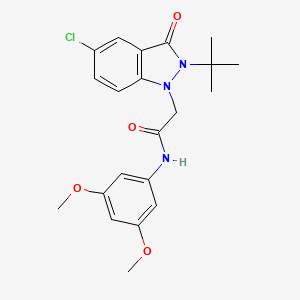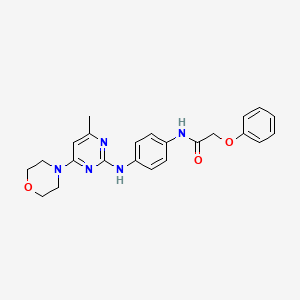
2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one” is a chemical compound with the CAS number 1795300-18-3 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are mentioned in some sources, including its uses, security data, NMR spectroscopy, and computational chemical data .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The chemical compound falls under the category of heterocyclic compounds, which have significant applications in pharmaceutical chemistry due to their complex structures and potential biological activities. The synthesis of such compounds often involves intricate reactions to introduce various functional groups, enhancing their reactivity and potential as pharmacophores. For example, the synthesis and characterization of new pyrido-thieno-pyrimidine derivatives incorporating pyrazole moiety demonstrate the complexity and diversity of heterocyclic compound synthesis. These compounds are synthesized through reactions involving hydrazinyl intermediates and active methylene compounds, leading to a variety of derivatives with potential biological activities (Gomha et al., 2017).
Antimicrobial Activity
Heterocyclic compounds, including those similar to the specified chemical structure, are often evaluated for their antimicrobial properties. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored for their potential as antibacterial agents. These compounds demonstrate significant activity against various bacterial strains, indicating the importance of structural diversity in the development of new antimicrobial agents (Azab et al., 2013).
Insecticidal and Antibacterial Potential
The exploration of heterocyclic compounds for their insecticidal and antibacterial potential is another significant area of research. Compounds synthesized from pyrimidine and pyrazole derivatives have been evaluated against Pseudococcidae insects and various microorganisms. This research indicates the broad spectrum of biological activities that such compounds can exhibit, highlighting their potential in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Synthesis of Spirocycles
The synthesis of spirocycles, which are compounds containing two or more rings sharing a single atom, is another application of complex heterocyclic chemistry. Compounds containing oxetane/azetidine rings have been synthesized through 1,3-dipolar cycloaddition reactions, showcasing the versatility and complexity of synthetic strategies in heterocyclic chemistry. These spirocycles have potential applications in medicinal chemistry due to their unique structural features (Jones et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-6-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-9-5-10(6-14(20)22-9)23-11-7-18(8-11)15(21)12-3-4-13(19)17(2)16-12/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEDNZLFBYQIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2715784.png)
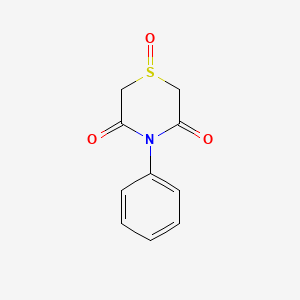
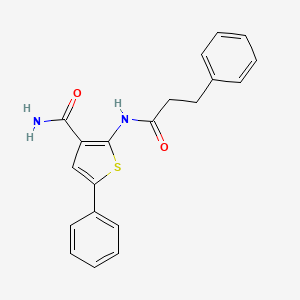
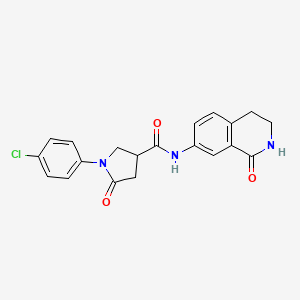
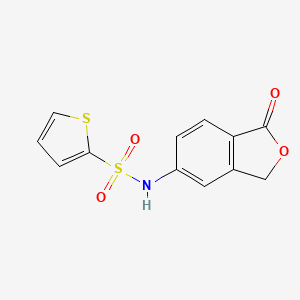
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfinic acid](/img/structure/B2715791.png)
![2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone](/img/structure/B2715793.png)
![Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate](/img/structure/B2715797.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2715798.png)
![7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2715800.png)
